molecular formula C28H21N5O B2369316 N-[(Z)-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide CAS No. 475626-44-9

N-[(Z)-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide

Cat. No. B2369316
CAS RN: 475626-44-9
M. Wt: 443.51
InChI Key: DTBNRCVSXJIYPK-FSGOGVSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(Z)-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C28H21N5O and its molecular weight is 443.51. The purity is usually 95%.
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Scientific Research Applications

Glycine Transporter Inhibition

  • Central Nervous System Applications : One study identifies a related compound as a potent and orally available glycine transporter 1 (GlyT1) inhibitor, suggesting potential applications in treating central nervous system disorders (Yamamoto et al., 2016).

Synthesis and Antimicrobial Activity

  • Antimicrobial Properties : Research on pyrimidine derivatives, similar in structure, demonstrates their usefulness in medicine, particularly for their antimicrobial properties (Rathod & Solanki, 2018).

Antifungal Applications

  • Antifungal Activity : A study on N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, which share structural similarity, shows moderate antifungal activities against various phytopathogenic fungi (Wu et al., 2012).

Cytotoxic Heterocyclic Compounds

  • Cytotoxicity for Cancer Treatment : A study involving the synthesis of diaryl-substituted pyridine and other derivatives reports promising growth inhibitory effects against cancer cell lines (Mansour et al., 2020).

Functionalization Reactions

  • Chemical Synthesis and Functionalization : Research on the functionalization reactions of related pyrazole carboxamides provides insights into the synthesis of novel compounds with potential applications in various fields (Yıldırım et al., 2005).

Antidepressant and Nootropic Agents

  • Neurological Applications : Another study synthesizes N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides, demonstrating antidepressant and nootropic activities, indicating potential in treating neurological disorders (Thomas et al., 2016).

Heterocyclic Synthesis

  • Material Science and Synthesis : A paper discusses the utility of enaminonitriles in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, highlighting the role of these compounds in material science (Fadda et al., 2012).

properties

IUPAC Name

N-[(Z)-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N5O/c34-28(24-15-17-29-18-16-24)31-30-19-25-20-33(26-9-5-2-6-10-26)32-27(25)23-13-11-22(12-14-23)21-7-3-1-4-8-21/h1-20H,(H,31,34)/b30-19-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBNRCVSXJIYPK-FSGOGVSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=NNC(=O)C4=CC=NC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3/C=N\NC(=O)C4=CC=NC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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